4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
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Overview
Description
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyrrolidinone ring. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.
Preparation Methods
The synthesis of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents
Synthesis of Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and various aldehydes or ketones.
Formation of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving amines and carbonyl compounds.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies.
Chemical Reactions Analysis
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including its effects on various cellular pathways and its ability to modulate enzyme activity.
Medicine: The compound has shown promise as a therapeutic agent in the treatment of diseases such as multiple myeloma and psoriasis
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can modulate various cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have been studied for their potential as kinase inhibitors and anti-inflammatory agents.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse biological activities, including analgesic and antipsychotic effects.
Pyrrolidinone Derivatives: These compounds are used in the development of pharmaceuticals and agrochemicals due to their versatile chemical properties.
The uniqueness of this compound lies in its combination of these three moieties, which contributes to its distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H29N5O4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H29N5O4/c28-21-13-17(14-26(21)18-5-11-30-12-6-18)22(29)25-8-3-16(4-9-25)15-31-20-2-1-19-23-7-10-27(19)24-20/h1-2,7,10,16-18H,3-6,8-9,11-15H2 |
InChI Key |
QDXPSZCOGDPRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4CC(=O)N(C4)C5CCOCC5 |
Origin of Product |
United States |
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